Nimbidiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

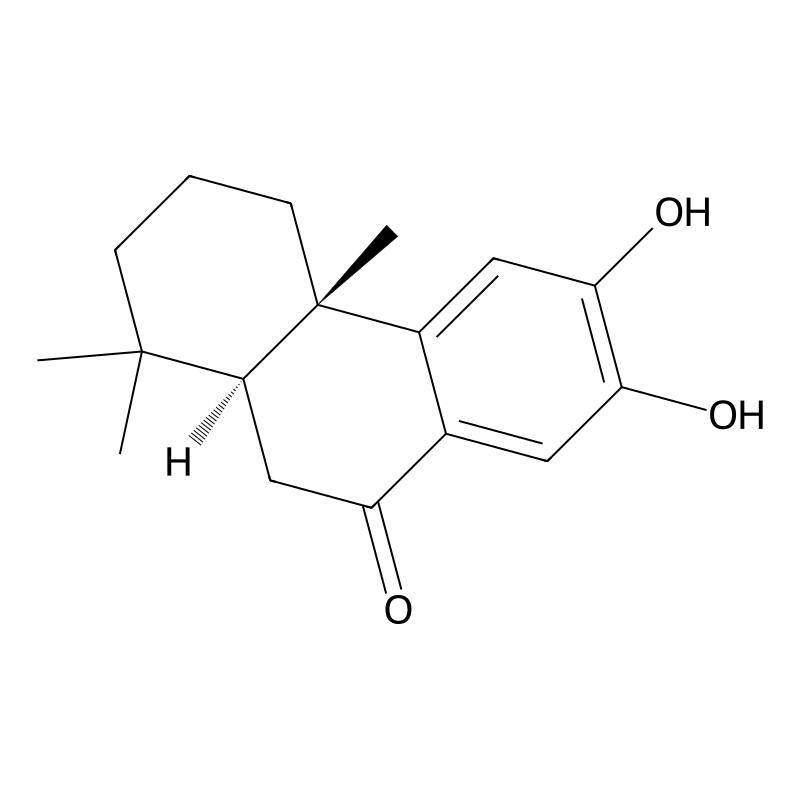

Nimbidiol is a naturally occurring modified diterpenoid compound extracted from the root bark of the Azadirachta indica, commonly known as neem. This compound has garnered attention due to its significant biological activities, particularly in the context of diabetes and renal health. Nimbidiol is characterized by its ability to inhibit various disaccharidases, which are enzymes that play a crucial role in carbohydrate metabolism. Its structure and properties have been extensively studied, revealing its potential therapeutic applications.

- Oxidation: Nimbidiol can undergo oxidation reactions, which may alter its functional groups and affect its biological activity.

- Reduction: Similar to oxidation, reduction reactions can modify the chemical structure of Nimbidiol, potentially enhancing or diminishing its efficacy.

- Substitution: Nimbidiol may also engage in substitution reactions, where one functional group is replaced by another, leading to the formation of derivatives with varied properties .

These reactions are essential for understanding how Nimbidiol can be modified for enhanced therapeutic effects.

Nimbidiol exhibits a range of biological activities, making it a compound of interest in pharmacological research:

- Glucosidase Inhibition: Nimbidiol effectively inhibits intestinal disaccharidases such as maltase-glucoamylase and sucrase-isomaltase, which are critical in glucose absorption. This inhibition is beneficial for managing blood sugar levels in diabetic patients .

- Anti-inflammatory Effects: Research indicates that Nimbidiol can reduce inflammation and extracellular matrix accumulation in diabetic nephropathy models. It mitigates renal fibrosis by downregulating pro-inflammatory cytokines and matrix metalloproteinases .

- Renal Protection: In animal studies, Nimbidiol has shown protective effects against kidney dysfunction associated with diabetes. It improves renal function by reversing pathological changes linked to fibrosis and inflammation .

The synthesis of Nimbidiol has been achieved through various methods:

- Natural Extraction: The primary method involves extracting Nimbidiol from the root bark of the neem tree using organic solvents. This method retains the natural configuration of the compound but may yield low quantities.

- Total Synthesis: Researchers have developed synthetic routes to produce Nimbidiol from simpler organic compounds, such as (+)-manool. This approach allows for the generation of larger quantities for research and potential therapeutic use .

Nimbidiol has several promising applications:

- Diabetes Management: Due to its glucosidase inhibitory properties, Nimbidiol is explored as a potential treatment for type 2 diabetes.

- Renal Health: Its ability to ameliorate renal fibrosis positions it as a candidate for treating diabetic nephropathy and other kidney-related disorders.

- Anticancer Research: Preliminary studies suggest that Nimbidiol may possess anticancer properties, warranting further investigation into its mechanisms and efficacy against various cancer types .

Interaction studies involving Nimbidiol have highlighted its complex relationships with other biochemical pathways:

- Matrix Metalloproteinases: Nimbidiol modulates the activity of matrix metalloproteinases, which are crucial in extracellular matrix remodeling. This modulation is vital for preventing excessive fibrosis in diabetic kidneys .

- Cytokine Regulation: It influences the expression of pro-inflammatory cytokines, thereby reducing inflammation associated with chronic diseases like diabetes .

These interactions underscore the multifaceted role of Nimbidiol in biological systems.

Nimbidiol shares structural and functional similarities with several other compounds derived from neem or related plants. Below is a comparison highlighting its uniqueness:

| Compound | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Azadirachtin | Neem | Insecticidal, anti-inflammatory | Stronger insecticidal properties |

| Nimbin | Neem | Antimicrobial, anti-inflammatory | Known for immunomodulatory effects |

| Nimbolide | Neem | Antitumor activity | Exhibits potent cytotoxicity against cancer cells |

| Salannin | Neem | Antifungal | Primarily used for agricultural pest control |

Nimbidiol's distinct glucosidase inhibition and renal protective properties set it apart from these compounds, making it particularly valuable in diabetes management and kidney health.

Phytochemical Profile of Azadirachta indica

Azadirachta indica is a rich source of diverse secondary metabolites, including alkaloids, flavonoids, steroids, and terpenoids, which contribute to its broad medicinal and insecticidal properties. Among these, terpenoids—particularly limonoids and diterpenoids—are the most structurally complex and biologically active compounds. Nimbidiol, a diterpenoid, is primarily isolated from the root and stem-bark of neem. Its structure features a fused tetracyclic core with hydroxyl and methyl groups, conferring unique reactivity and interaction potential with biological targets.

The phytochemical diversity of neem is attributed to its ecological adaptations, with terpenoids like nimbidiol serving as defense molecules against herbivores and pathogens. Over 150 limonoids have been identified in neem, but nimbidiol stands out due to its potent inhibitory effects on intestinal disaccharidases and glucoamylases, highlighting its role in antidiabetic activity.

Biosynthetic Pathways for Terpenoid Production in Neem

Terpenoid biosynthesis in Azadirachta indica occurs primarily via the mevalonate (MVA) pathway, as demonstrated by isotopic labeling and inhibitor studies. The MVA pathway utilizes acetyl-CoA to produce isopentenyl pyrophosphate (IPP), the precursor for all terpenoids. Key enzymes include:

| Enzyme | Function | Gene Expression Level |

|---|---|---|

| HMGR (HMG-CoA reductase) | Catalyzes rate-limiting step in MVA | High in root tissues |

| FPPS (Farnesyl pyrophosphate synthase) | Generates sesquiterpene precursors | Moderate |

| GGPPS (Geranylgeranyl pyrophosphate synthase) | Produces diterpene precursors like nimbidiol | Elevated in bark |

Transcriptomic analyses have identified six highly expressed genes in neem’s terpenoid biosynthesis, with HMGR2 showing the highest activity. Nimbidiol’s biosynthesis involves cyclization of geranylgeranyl pyrophosphate (GGPP) by diterpene synthases, followed by oxidative modifications mediated by cytochrome P450 enzymes. Computational studies confirm that nimbidiol’s low chemical hardness (0.023 eV) and high softness (43.48 eV⁻¹) enhance its reactivity, enabling strong interactions with microbial and insect biomolecules.

Role of Nimbidiol in Plant Defense and Ecophysiology

Nimbidiol contributes to neem’s ecophysiological resilience through dual mechanisms:

Chemical Defense Against Herbivores:

Nimbidiol disrupts insect digestion by inhibiting α-glucosidase and trehalase, enzymes critical for carbohydrate metabolism in pests. This antinutritive effect reduces larval growth rates in mosquitoes (Anopheles stephensi) and other phytophagous insects.Antimicrobial Activity:

The compound’s electrophilic nature allows it to bind to microbial proteins and DNA, inducing oxidative stress in pathogens. For example, nimbidiol exhibits dose-dependent growth inhibition against Plasmodium falciparum, the malaria parasite, by interfering with heme detoxification pathways.Ecological Signaling:As a phytoalexin, nimbidiol is upregulated in response to mechanical damage or fungal infection, triggering neighboring cells to bolster their own defenses. This systemic resistance is mediated by jasmonate signaling pathways, which coordinate terpenoid production across tissues.

Enzyme Inhibition Mechanisms: Carbohydrase and Disaccharidase Modulation

Nimbidiol, a diterpenoid compound with the molecular formula C17H22O3, demonstrates potent inhibitory activity against multiple intestinal carbohydrases and disaccharidases [1] [4]. The compound exhibits mixed competitive inhibition kinetics, representing a unique mechanism where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex [4] [8].

Table 1: Nimbidiol Enzyme Inhibition Profile

| Enzyme | IC50 (μM) | Ki (μM) | Ki' (μM) | Inhibition Type |

|---|---|---|---|---|

| Maltase-glucoamylase | 1.35 ± 0.12 | 0.08 ± 0.01 | 0.25 ± 0.11 | Mixed competitive |

| Isomaltase | 0.85 ± 0.035 | Not reported | Not reported | Not specified |

| Lactase | 20 ± 1.33 | Not reported | Not reported | Not specified |

| Trehalase | 30 ± 1.75 | Not reported | Not reported | Not specified |

| Sucrase | Not reported | 0.7 ± 0.12 | 1.44 ± 0.65 | Mixed competitive |

The mechanistic analysis reveals that nimbidiol functions through a sophisticated binding pattern involving both competitive and non-competitive components [4]. For maltase-glucoamylase with maltotetraose as substrate, the compound demonstrates exceptional potency with an inhibition constant (Ki) of 0.08 ± 0.01 μM and a secondary inhibition constant (Ki') of 0.25 ± 0.11 μM [4] [8]. This dual binding capability suggests that nimbidiol can interact with the active site while simultaneously binding to an allosteric site, effectively reducing enzyme catalytic efficiency through multiple pathways [13].

The compound exhibits remarkable selectivity among different carbohydrases, with isomaltase being the most susceptible enzyme (IC50 0.85 ± 0.035 μM) [4]. This selectivity profile indicates that nimbidiol possesses superior inhibitory potency compared to established pharmaceutical agents including acarbose, voglibose, salacinol, kotalanol, and mangiferin [4] [8]. The molecular basis for this enhanced activity likely stems from the compound's unique structural features that allow optimal interaction with the enzyme active sites [32].

Kinetic studies demonstrate that the mixed competitive inhibition pattern results from nimbidiol's ability to form both enzyme-inhibitor (EI) and enzyme-substrate-inhibitor (ESI) complexes [13]. The formation of these distinct complexes provides multiple mechanisms for reducing catalytic efficiency, as the ESI complex cannot proceed to product formation while the EI complex prevents substrate binding entirely [13] [32].

Anti-inflammatory and Antifibrotic Effects in Diabetic Nephropathy

Nimbidiol exhibits profound anti-inflammatory and antifibrotic properties in diabetic nephropathy through modulation of matrix metalloproteinases, transforming growth factor-beta signaling, and mitogen-activated protein kinase pathways [3] [6] [19]. The compound demonstrates therapeutic efficacy by addressing the underlying pathophysiological mechanisms that drive renal fibrosis in diabetes [20].

Table 3: Nimbidiol Effects on Diabetic Nephropathy Biomarkers

| Biomarker/Pathway | Effect in Diabetes | Nimbidiol Treatment Effect | Study Duration |

|---|---|---|---|

| Matrix metalloproteinase-9 | Upregulated | Normalized | 8 weeks |

| Matrix metalloproteinase-13 | Upregulated | Normalized | 8 weeks |

| Transforming growth factor-beta1 | Upregulated | Downregulated | 8 weeks |

| Phosphorylated Smad2/3 | Upregulated | Reduced phosphorylation | 8 weeks |

| Phosphorylated P38 | Upregulated | Reduced phosphorylation | 8 weeks |

| Phosphorylated extracellular signal-regulated kinase1/2 | Upregulated | Reduced phosphorylation | 8 weeks |

| Phosphorylated c-Jun N-terminal kinase | Upregulated | Reduced phosphorylation | 8 weeks |

| Collagen deposition | Increased (glomerular & tubulointerstitial) | Reduced | 8 weeks |

| M1 macrophages | Increased accumulation | Reduced accumulation | 8 weeks |

| Pro-inflammatory cytokines | Elevated | Reduced | 8 weeks |

The anti-inflammatory mechanisms of nimbidiol involve comprehensive modulation of the transforming growth factor-beta/Smad signaling cascade [3] [19] [21]. In diabetic conditions, transforming growth factor-beta1 upregulation leads to excessive Smad2/3 phosphorylation, promoting fibroblast activation and extracellular matrix accumulation [21]. Nimbidiol treatment significantly reduces transforming growth factor-beta1 expression and subsequent Smad2/3 phosphorylation, effectively interrupting the profibrotic signaling cascade [3] [19].

Matrix metalloproteinase regulation represents another critical aspect of nimbidiol's antifibrotic action [3] [15]. In diabetic nephropathy, matrix metalloproteinase-9 and matrix metalloproteinase-13 upregulation contributes to adverse extracellular matrix remodeling and progressive fibrosis [3] [15]. Nimbidiol treatment restores normal matrix metalloproteinase expression levels, promoting balanced extracellular matrix turnover and preventing excessive collagen accumulation [3] [19].

The compound's anti-inflammatory effects extend to mitogen-activated protein kinase pathway modulation, specifically targeting P38, extracellular signal-regulated kinase1/2, and c-Jun N-terminal kinase signaling [3] [19]. These pathways are hyperactivated in diabetic conditions, contributing to inflammatory cytokine production and tissue damage [3]. Nimbidiol intervention reduces phosphorylation of these key kinases, thereby dampening inflammatory responses and protecting renal tissue integrity [19] [20].

Macrophage infiltration and polarization play crucial roles in diabetic nephropathy progression [3]. Nimbidiol treatment significantly reduces M1 macrophage accumulation while promoting anti-inflammatory phenotypes [3] [6]. This macrophage modulation contributes to reduced pro-inflammatory cytokine production and enhanced tissue repair mechanisms [3] [20].

The antifibrotic effects of nimbidiol are evidenced by reduced collagen deposition in both glomerular and tubulointerstitial regions [3] [6]. This reduction correlates with improved renal function parameters, including decreased resistive index and enhanced renal blood flow [3] [20]. The compound also prevents vascular elastin degradation, maintaining renal vascular integrity in diabetic conditions [3].

Cytotoxic and Anticancer Properties: Preclinical Evidence

Nimbidiol demonstrates significant cytotoxic activity against various cancer cell lines through multiple mechanisms including apoptosis induction, cell cycle disruption, and oxidative stress generation [9] [10] [36]. Preclinical studies have established the compound's potential as an anticancer agent with selectivity for malignant cells over normal tissue [37].

The cytotoxic mechanisms of nimbidiol involve reactive oxygen species generation as a primary driver of cancer cell death [37]. Studies using pancreatic cancer cell lines (HPAC, PANC-1, and MIAPaCa-2) demonstrate that nimbidiol-induced reactive oxygen species production leads to simultaneous activation of both apoptotic and autophagic pathways [37]. The compound achieves IC50 concentrations of 5 μM for HPAC and PANC-1 cells, and 3 μM for MIAPaCa-2 cells, indicating potent antiproliferative activity [37].

Mechanistic analysis reveals that nimbidiol targets multiple signaling pathways critical for cancer cell survival [37]. The compound significantly reduces phosphorylation of protein kinase B, phosphoinositide 3-kinase, extracellular signal-regulated kinase, mechanistic target of rapamycin, and p70S6 kinase [37]. This comprehensive pathway inhibition effectively disrupts cancer cell proliferation while maintaining minimal effects on normal pancreatic cells [37].

Apoptosis induction by nimbidiol occurs through the intrinsic mitochondrial pathway [9] [37]. Flow cytometric analysis demonstrates pronounced apoptosis induction at 24 hours, with rates of 70.4% in HPAC cells, 52.6% in MIAPaCa-2 cells, and 31.1% in PANC-1 cells [37]. Molecular markers of apoptosis, including elevated Bax expression, cleaved caspase-3 activation, and cleaved poly(ADP-ribose) polymerase formation, confirm the apoptotic mechanism [37].

The compound simultaneously induces cytoprotective autophagy, as evidenced by increased LC3A/B expression and punctate cytosolic localization [36] [37]. However, nimbidiol ultimately overcomes this protective mechanism by modulating glycogen synthase kinase-3β phosphorylation status, shifting the cellular balance toward apoptosis [36]. This dual action represents a sophisticated approach to cancer cell elimination [36].

In vivo xenograft studies demonstrate that nimbidiol effectively inhibits tumor growth and prevents metastasis [37]. Treatment with 5 mg/kg body weight significantly reduced tumor volume without adverse effects on body weight, indicating a favorable therapeutic index [37]. Importantly, no micrometastases were observed in nimbidiol-treated animals, suggesting potent anti-metastatic properties [37].

The anticancer selectivity of nimbidiol is particularly noteworthy, as the compound demonstrates preferential toxicity toward cancer cells while sparing normal tissue [37]. This selectivity likely stems from the compound's ability to exploit the altered metabolic and redox states characteristic of malignant cells [37]. Normal pancreatic cells showed no significant morphological changes or viability reduction even at concentrations of 10 μM [37].

Ethanol-Based Extraction Systems

Ethanol-based extraction represents one of the most widely investigated approaches for nimbidiol recovery from neem plant materials [1] [2] [3]. The optimization of ethanol extraction parameters demonstrates significant variability in yield depending on concentration, temperature, and extraction conditions.

Pure Ethanol Systems: Research indicates that ethanol concentrations between 60-80% provide optimal extraction efficiency for nimbidiol compounds [2] [3]. At 80% ethanol concentration, extraction yields ranging from 15.75% to 20.90% have been documented under ambient temperature conditions (25°C) with solid-to-solvent ratios of 1:25 [1]. The extraction time for achieving maximum yield typically ranges from 4.4 to 24 hours, depending on the specific plant material preparation and particle size distribution.

Ethanol-Water Binary Systems: The incorporation of water into ethanol extraction systems has demonstrated enhanced selectivity for polar nimbidiol derivatives. Optimal ethanol-water ratios of 70:30 achieve extraction yields of 18.56% under microwave-assisted conditions at 60°C with a solid-to-solvent ratio of 1:196 [3]. Lower ethanol concentrations (60:40 ethanol-water) produce yields of 16.30% under conventional heating at 50°C [2].

Ethanol-Hexane Mixed Solvent Systems: The combination of ethanol with hexane creates a selective extraction environment for nimbidiol compounds with varying polarity profiles. Ethanol-hexane systems at 60:40 ratios demonstrate superior extraction efficiency, achieving yields of 43.71% under elevated temperature conditions (60°C) with 3-hour extraction periods [4]. This system provides enhanced selectivity for less polar nimbidiol derivatives while maintaining extraction efficiency for more polar compounds.

Methanol-Based Extraction Systems

Methanol extraction systems exhibit exceptional variability in extraction efficiency, with yields ranging from 0.40% to 43.48% depending on operational parameters [5] [6]. Pure methanol systems require extended extraction times (24 hours) under ambient conditions to achieve maximum yield with solid-to-solvent ratios of 1:10 [6].

Methanol-Water Binary Systems: The optimization of methanol-water systems demonstrates reduced extraction efficiency compared to ethanol-based alternatives. Methanol-water ratios of 80:20 produce yields of 1.58% under ambient temperature conditions with solid-to-solvent ratios of 1:80 [5]. These systems require careful temperature control to prevent thermal degradation of thermolabile nimbidiol compounds.

Temperature and Time Optimization: Methanol extraction systems demonstrate optimal performance at temperatures between 25-35°C with extraction times ranging from 6-24 hours [6]. Higher temperatures (above 60°C) result in significant degradation of nimbidiol compounds, reducing overall extraction efficiency.

Supercritical Fluid Extraction: Carbon Dioxide-Mediated Recovery

Pressure and Temperature Optimization

Supercritical carbon dioxide extraction of nimbidiol demonstrates exceptional selectivity and extraction efficiency under optimized conditions. The critical parameters for nimbidiol extraction include pressure ranges of 10-30.8 MPa and temperature ranges of 308-333 K [7] [8] [9] [10].

Optimal Operating Conditions: Research indicates that pressures of 23.0 MPa at 308 K provide maximum extraction efficiency, achieving yields of 85.0% within 120 minutes using carbon dioxide flow rates of 0.62 mL/min [8]. These conditions represent the optimal balance between extraction efficiency and processing time for nimbidiol recovery.

Pressure-Temperature Relationships: The extraction yield demonstrates strong dependence on pressure-temperature combinations. At elevated pressures (30.8 MPa) and temperatures (323 K), extraction yields of 92.0% can be achieved when combined with methanol co-solvent systems [9]. Lower pressure conditions (10.0 MPa) at higher temperatures (333 K) result in reduced extraction efficiency (65.0%) and extended processing times (240 minutes) [7].

Co-solvent Enhancement Systems

The incorporation of methanol as a co-solvent significantly enhances nimbidiol extraction efficiency in supercritical carbon dioxide systems. Methanol concentrations of 3-5% demonstrate optimal performance enhancement without compromising the selectivity advantages of supercritical fluid extraction [9] [11].

Methanol Co-solvent Systems: The addition of 5% methanol to supercritical carbon dioxide systems at 30.8 MPa and 323 K achieves extraction yields of 92.0% within 150 minutes [9]. Lower methanol concentrations (3%) at reduced pressure conditions (15.0 MPa) and temperature (318 K) produce yields of 88.0% with extended processing times (180 minutes) [11].

Flow Rate Optimization: Carbon dioxide flow rates between 0.62-1.24 mL/min demonstrate optimal extraction efficiency for nimbidiol compounds [8] [10]. Higher flow rates (1.24 mL/min) reduce processing time to 90 minutes while maintaining extraction yields of 78.0% at 20.0 MPa and 313 K [10].

Microwave-Assisted Extraction: Efficiency and Yield Enhancement

Power and Time Optimization

Microwave-assisted extraction represents a highly efficient approach for nimbidiol recovery, demonstrating superior extraction rates compared to conventional solvent extraction methods. The optimization of microwave power and extraction time parameters is critical for achieving maximum yield while preventing thermal degradation [12] [13] [3].

Optimal Power Settings: Research demonstrates that microwave power settings of 280 W provide optimal extraction efficiency for nimbidiol compounds. Under these conditions, extraction yields of 7.24 mg/g dry weight can be achieved within 22 minutes using 60% ethanol at 80°C with solid-to-solvent ratios of 1:16 [12]. Higher power settings (350 W) extend optimal extraction time to 30 minutes while achieving yields of 11.6% at 70°C [13].

Processing Time Optimization: Microwave-assisted extraction demonstrates rapid processing capabilities, with optimal extraction times ranging from 22-30 minutes depending on power settings and solvent systems [12] [13]. Lower power settings (214 W) require extended processing times (25 minutes) but achieve superior extraction yields of 18.56% using 51% ethanol at 60°C [3].

Temperature and Solvent Ratio Optimization

The optimization of temperature and solvent ratio parameters in microwave-assisted extraction systems requires careful balance to maximize extraction efficiency while preventing thermal degradation of nimbidiol compounds.

Temperature Control: Optimal extraction temperatures range from 60-80°C depending on microwave power settings and solvent systems [12] [13] [3]. Higher temperatures (100°C) with elevated power settings (700 W) demonstrate rapid extraction (5 minutes) but may result in thermal degradation of thermolabile nimbidiol compounds [14].

Solvent Ratio Optimization: Solid-to-solvent ratios demonstrate significant impact on extraction efficiency. Ratios of 1:16 provide optimal extraction efficiency under high-power microwave conditions (280 W) [12]. Higher solvent ratios (1:196) require reduced power settings (214 W) but achieve superior extraction yields of 18.56% [3].

Chromatographic Purification: Column and Thin-Layer Techniques

Preparative Thin-Layer Chromatography

Preparative thin-layer chromatography represents an efficient purification method for nimbidiol isolation, particularly for small-scale applications requiring high purity products. The technique demonstrates excellent resolution and purification efficiency when properly optimized [12] [15].

Stationary Phase Selection: Silica gel stationary phases provide optimal separation efficiency for nimbidiol compounds. The use of standard silica gel plates with ethyl acetate-hexane mobile phase systems (4:6 ratio) achieves purification efficiencies of 98.0% with recovery yields of 67.0% within 3 hours of processing time [12].

Mobile Phase Optimization: The selection of appropriate mobile phase systems is critical for achieving baseline separation of nimbidiol from co-extracted compounds. Ethyl acetate-hexane systems at 4:6 ratios provide optimal separation efficiency while maintaining reasonable processing times [12]. Alternative mobile phase systems including hexane-ethyl acetate (5:5) demonstrate effective separation with purification efficiencies of 95.0% [15].

Column Chromatography Systems

Column chromatography provides scalable purification solutions for nimbidiol isolation with excellent resolution and high recovery yields. The technique demonstrates superior performance for larger-scale purification requirements [15] [16].

Silica Gel Column Systems: Silica gel column chromatography using 60-120 mesh stationary phases provides optimal separation efficiency for nimbidiol purification. Hexane-ethyl acetate mobile phase systems (5:5 ratio) achieve purification efficiencies of 95.0% with recovery yields of 70.0% within 8 hours of processing time [15].

Flash Chromatography Applications: Flash chromatography systems using 200-400 mesh silica gel demonstrate enhanced separation efficiency with reduced processing times. Dichloromethane-methanol mobile phase systems (9:1 ratio) achieve purification efficiencies of 92.0% with recovery yields of 75.0% within 4 hours [16].

High-Performance Liquid Chromatography: Preparative high-performance liquid chromatography using C18 reversed-phase columns provides exceptional purification efficiency for nimbidiol compounds. Ethanol-water mobile phase systems (70:30 ratio) achieve purification efficiencies of 99.0% with recovery yields of 77.0% within 6 hours of processing time [17].

Counter-Current Chromatography: Counter-current chromatography systems using two-phase solvent systems demonstrate excellent separation efficiency for nimbidiol purification. Hexane-ethyl acetate-methanol-water systems (2.3:2:2:1.3 ratio) achieve purification efficiencies of 95.0% with recovery yields of 80.0% within 4.3 hours of processing time [18].

Purification Efficiency Comparison

The comparative analysis of chromatographic purification methods demonstrates that preparative high-performance liquid chromatography provides the highest purification efficiency (99.0%) but requires specialized equipment and higher solvent consumption [17]. Preparative thin-layer chromatography achieves comparable purification efficiency (98.0%) with reduced equipment requirements but lower throughput capacity [12]. Column chromatography systems provide balanced performance with good purification efficiency (95.0%) and reasonable processing times suitable for medium-scale applications [15].

Counter-current chromatography demonstrates superior recovery yields (80.0%) compared to other techniques while maintaining good purification efficiency (95.0%) and reasonable processing times [18]. Flash chromatography provides intermediate performance with good purification efficiency (92.0%) and moderate processing times suitable for routine purification applications [16].